N~1~-{2-[(CYCLOPENTYLCARBONYL)AMINO]-5-METHYLPHENYL}-1-CYCLOPENTANECARBOXAMIDE
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Overview
Description
N~1~-{2-[(CYCLOPENTYLCARBONYL)AMINO]-5-METHYLPHENYL}-1-CYCLOPENTANECARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentylcarbonyl group and a cyclopentanecarboxamide group attached to a methylphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{2-[(CYCLOPENTYLCARBONYL)AMINO]-5-METHYLPHENYL}-1-CYCLOPENTANECARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-amino-5-methylphenyl with cyclopentanecarbonyl chloride under controlled conditions to form the intermediate compound. This intermediate is then reacted with cyclopentanecarboxylic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~-{2-[(CYCLOPENTYLCARBONYL)AMINO]-5-METHYLPHENYL}-1-CYCLOPENTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N~1~-{2-[(CYCLOPENTYLCARBONYL)AMINO]-5-METHYLPHENYL}-1-CYCLOPENTANECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-{2-[(CYCLOPENTYLCARBONYL)AMINO]-5-METHYLPHENYL}-1-CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-allyl-2-[(cyclopentylcarbonyl)amino]benzamide
- N-{3-[(cyclopentylcarbonyl)amino]-2,2-dimethylpropyl}cyclopentanecarboxamide
- N-{[2-(1-cyclopentanecarbonylpiperidin-4-yl)-13-thiazol-4-yl]methyl}propanamide
Uniqueness
N~1~-{2-[(CYCLOPENTYLCARBONYL)AMINO]-5-METHYLPHENYL}-1-CYCLOPENTANECARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of cyclopentylcarbonyl and cyclopentanecarboxamide groups attached to a methylphenyl ring sets it apart from similar compounds, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H26N2O2 |
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Molecular Weight |
314.4g/mol |
IUPAC Name |
N-[2-(cyclopentanecarbonylamino)-4-methylphenyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C19H26N2O2/c1-13-10-11-16(20-18(22)14-6-2-3-7-14)17(12-13)21-19(23)15-8-4-5-9-15/h10-12,14-15H,2-9H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
DPCXOWIVIXEVEU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCC2)NC(=O)C3CCCC3 |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCC2)NC(=O)C3CCCC3 |
Origin of Product |
United States |
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